Benzyl alpha-D-xylopyranoside

描述

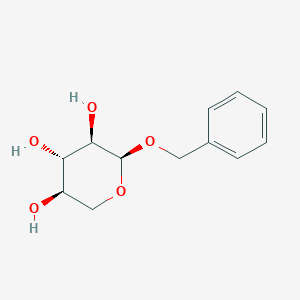

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Research Context and Scope of Benzyl Xylopyranosides

Glycosylation Strategies for Benzyl alpha-D-Xylopyranoside Synthesis

The formation of the glycosidic bond between benzyl alcohol and D-xylose is central to the synthesis of this compound. Various strategies have been developed to achieve this, ranging from classical acid catalysis to advanced enzymatic and microwave-assisted methods.

Fischer Glycosylation Approaches

The Fischer glycosylation is a foundational method for synthesizing glycosides, involving the reaction of an unprotected carbohydrate with an alcohol in the presence of an acid catalyst. wikipedia.org This equilibrium process can produce a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides). wikipedia.org For the synthesis of this compound, D-xylose is treated with benzyl alcohol saturated with a strong acid like hydrogen chloride (HCl). diva-portal.org This approach, while direct, often results in a mixture of products. One study reported the production of Benzyl α-D-xylopyranoside in a 31% yield using this method. diva-portal.org A significant challenge is the separation of the desired α-anomer from the β-anomer, which often requires subsequent steps. mdpi.com For instance, after a Fischer-type glycosidation of D-xylose with benzyl alcohol, a glycosidase from Aspergillus oryzae has been used to achieve anomeric differentiation. cdnsciencepub.com The thermodynamic stability of the product is a key factor, with longer reaction times generally favoring the formation of the more stable pyranose ring form and the alpha anomer, due to the anomeric effect. wikipedia.org

Modern variations have sought to improve the eco-friendliness and efficiency of the Fischer glycosylation. The use of sulfamic acid, an inexpensive and non-corrosive catalyst, has been successfully applied to the glycosylation of D-glucose with benzyl alcohol, yielding an anomeric mixture with a strong preference for the α-isomer (α:β = 6:1) in 81% yield. nih.gov

Enzymatic Transxylosylation for Xylopyranoside Preparation

Enzymatic methods offer a green alternative to chemical synthesis, providing high specificity and milder reaction conditions. The synthesis of this compound can be achieved via transxylosylation, a reaction catalyzed by xylanases. In one study, xylanase from Trichoderma longibrachiatum was used to catalyze the transfer of xylose units from a donor like xylan (B1165943) to benzyl alcohol. researchgate.net This reaction yielded Benzyl xyloside as the major kinetic product. researchgate.net The production was significantly enhanced by using a cosolvent; the maximum yield of 1.29 g/L was achieved in the presence of 50% hexane. researchgate.net The enzyme demonstrated the ability to use xylobiose, xylotriose, and xylan as xylose donors. researchgate.net

Related enzymatic applications include the use of glycosidases for specific chemical transformations. For example, an α-L-arabinofuranosidase from a Bacillaceae species was shown to catalyze the transglycosylation of this compound, affording Benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside in a high yield of 74.8%. nih.gov

Lewis Acid-Catalyzed Glycosylation with Unprotected Carbohydrates

Lewis acids are effective catalysts for glycosylation reactions, particularly with unprotected carbohydrates, offering a direct route to glycosides. In 2004, it was reported that iron(III) chloride (FeCl₃) in acetonitrile (B52724) was an efficient catalyst for the glycosylation of unprotected D-xylose, producing a mixture of α- and β-xylosides in a 1.8:1 ratio. diva-portal.org

The choice of catalyst and solvent system can significantly influence the yield and stereoselectivity. Scandium(III) triflate (Sc(OTf)₃) has also been employed as a catalyst. diva-portal.orgpsu.edu Research has shown that performing the Sc(OTf)₃-catalyzed reaction in an ionic liquid, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate, improves both the yield and the α-selectivity of the glycosylation. diva-portal.orgpsu.edu This enhancement is attributed to the potential stabilization of the intermediate oxocarbenium ion by the ionic liquid. diva-portal.org A key advantage of this approach is the ability to use catalytic amounts of the Lewis acid (as low as 1 mol%) and reduce the amount of the alcohol aglycone, making the process more atom-economical. psu.edu

| Catalyst | Solvent | Anomer Ratio (α:β) | Reference |

| FeCl₃ | Acetonitrile | 1.8:1 | diva-portal.org |

| Sc(OTf)₃ | Ionic Liquid | Improved α-selectivity | diva-portal.orgpsu.edu |

| HCl | Benzyl Alcohol | Mixture | diva-portal.org |

Microwave-Assisted Glycosylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in carbohydrate chemistry. academie-sciences.fr Microwave irradiation can significantly shorten the reaction times required for glycosylation compared to conventional heating methods. mdpi.com For instance, the synthesis of Benzyl α-L-rhamnopyranoside, a related compound, was achieved in just 90 seconds using microwave irradiation, whereas the conventional method required 20 hours. mdpi.com

This acceleration is also observed in glycosylations of other sugars. The reaction of methyl-glucopyranoside with n-octanol using ytterbium triflate as a catalyst yielded 72% of the product after 10 minutes of microwave heating, compared to only 46% after 1 hour with conventional heating. academie-sciences.fr In the context of D-xylopyranosides, microwave-assisted glycosylation of primary alcohols catalyzed by Montmorillonite K10, a reusable and inexpensive clay catalyst, has been shown to produce good yields with distinct α-selectivity. diva-portal.org

Regioselective Protection and Deprotection in D-Xylopyranoside Synthesis

The synthesis of complex oligosaccharides often requires the selective protection and deprotection of the multiple hydroxyl groups on the sugar ring. The relative reactivity of the hydroxyl groups on the D-xylopyranoside ring allows for regioselective modifications.

Benzoylation and Benzylation Strategies

Benzoylation

Selective benzoylation is a common strategy for protecting hydroxyl groups. The reaction of this compound with benzoyl chloride can yield a mixture of products, with the distribution depending on the reaction conditions. One study found that using 2.2 molar equivalents of benzoyl chloride resulted in a mixture of four products, with the 2,4-di-O-benzoyl derivative being the most abundant. cdnsciencepub.com Another study highlighted that benzyl alpha-D-xylopyranosides can afford the 2,4-dibenzoates in good yields (over 80%), which demonstrates a 1,3-activation of the triol system. researchgate.net

| Product | Yield | Reference |

| Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside | 45% | cdnsciencepub.com |

| Benzyl 2,3-di-O-benzoyl-α-D-xylopyranoside | 27% | cdnsciencepub.com |

| Benzyl 2,3,4-tri-O-benzoyl-α-D-xylopyranoside | 15% | cdnsciencepub.com |

| Benzyl 2-O-benzoyl-α-D-xylopyranoside | 9% | cdnsciencepub.com |

Benzylation

Benzylation is another crucial protection strategy, as benzyl ethers are stable under a wide range of conditions but can be easily removed by hydrogenolysis. asianpubs.org The regioselectivity of benzylation on xylopyranosides is influenced by the anomer and the reaction conditions. For the closely related methyl α-D-xylopyranoside, regiospecific benzylation with benzyl chloride and sodium hydride shows that the hydroxyl groups at positions 2 and 4 are more reactive than the one at position 3. oup.com This leads to methyl 2,4-di-O-benzyl-α-D-xylopyranoside as the main product in a 70% yield. oup.com The reactivity order for methyl α-D-xylopyranoside has been shown to be HO-2 and HO-4 being greater than HO-3. oup.com The nature of the aglycon group (e.g., methyl vs. benzyl vs. allyl) can also have a dramatic effect on the reactivity and regioselectivity of the hydroxyl groups under basic conditions. beilstein-journals.org

Utilization of Cyclic Protecting Groups (e.g., Tetraisopropyldisiloxane-1,3-diyl)

Cyclic protecting groups are invaluable for temporarily masking multiple hydroxyl groups, often with high regioselectivity based on the stereochemical arrangement of the hydroxyls. nih.govwiley-vch.de The tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a prominent example used for the simultaneous protection of two hydroxyls. lu.senih.gov

In the case of pentopyranosides like xylopyranose, the TIPDS group demonstrates remarkable regioselectivity. lu.seresearchgate.net Studies on methyl α-D-xylopyranoside have shown that treatment with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂) in pyridine (B92270) results in the preferential formation of the 2,3-O-protected product in high yield. lu.senih.gov This selectivity arises from the favorable geometry of the cis-vicinal hydroxyl groups at the C-2 and C-3 positions. lu.se This principle is directly applicable to this compound, where the 2,3-hydroxyl groups can be selectively masked, leaving the C-4 hydroxyl group available for further functionalization. lu.se The reaction of methyl α-D-xylopyranoside with TIPDSCl₂ afforded the 2,3-protected compound in 79% yield. lu.se This strategy is advantageous over other methods that may yield complex product mixtures or require more stringent conditions. lu.se

| Protective Group | Substrate | Regioselectivity | Yield | Reference |

| Tetraisopropyldisiloxane-1,3-diyl (TIPDS) | Methyl α-D-xylopyranoside | 2,3-O- | 79% | lu.se |

| Tetraisopropyldisiloxane-1,3-diyl (TIPDS) | Methyl β-D-xylopyranoside | 3,4-O- | 74% (48h) | lu.se |

| Benzylidene acetal | Methyl α-D-glucopyranoside | 4,6-O- | High | harvard.edu |

Once the 2,3-positions are protected by the TIPDS group, the remaining free hydroxyl at C-4 can be selectively modified, for instance, through acetylation with acetic anhydride (B1165640) in pyridine. lu.se

Selective Hydrolysis of Protecting Groups (e.g., C-6 Hydrolysis)

The selective removal of protecting groups is as crucial as their installation. rsc.org Silyl (B83357) ethers are widely used protecting groups due to their varying stability, which can be exploited for selective deprotection. mpg.de The stability of silyl ethers is influenced by steric bulk around the silicon atom and the electronic environment. harvard.edu

The relative stability of common silyl ethers to acidic conditions follows the general trend: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). harvard.edu This hierarchy allows for the selective cleavage of one type of silyl ether in the presence of another. For instance, a more labile TMS or TES group can be removed under mildly acidic conditions while a bulkier TBS or TBDPS group remains intact. harvard.edu

Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for cleaving silicon-oxygen bonds, and selectivity can also be achieved based on steric hindrance. harvard.edu Furthermore, cyclic silyl derivatives like the TIPDS group can be regioselectively opened. For example, a 6,7-O-TIPDS group on a heptoside was regioselectively cleaved to provide a free hydroxyl group at the C-7 position, enabling subsequent glycosylation at that site. acs.org This type of regioselective opening provides a powerful tool for elaborating specific positions on a sugar backbone, a strategy that could be applied to xylopyranoside derivatives to selectively expose a hydroxyl group for further reaction.

Stereoselective Synthesis of this compound and its Analogues

The creation of the glycosidic bond is a pivotal step in carbohydrate synthesis. Achieving high stereoselectivity, particularly for the often challenging 1,2-cis linkage (as in α-xylosides), is a primary focus of modern synthetic methods. nih.gov

Alpha-Xylosylation Methods

The synthesis of α-xylosides has been a persistent challenge in carbohydrate chemistry. Recently, robust methods have been developed to address this. One successful strategy combines a conformation-controlled approach with Hydrogen-Bond-Mediated Aglycone Delivery (HAD). acs.orgnih.govresearchgate.net This method utilizes a xylosyl donor with a picoloyl (Pico) directing group. umsl.edu The nitrogen atom of the Pico group forms a hydrogen bond with the hydroxyl group of the glycosyl acceptor, guiding the acceptor to the α-face of the donor and resulting in a highly stereoselective SN2-like attack. acs.orgumsl.edu

To further favor the α-attack, a bulky tert-butyldimethylsilyl (TBS) group can be used to lock the xylosyl donor's conformation in a way that promotes the desired SN2 attack from the α-face of a β-xylosyl triflate intermediate. acs.org This combined approach has proven effective for the synthesis of various α-xylosylated structures. acs.orgnih.gov Other strategies for achieving α-selectivity in glycosylations include the use of specific chiral auxiliaries or gold-catalyzed SN2 glycosylation of 1,2-trans glycosyl ester donors. nih.govnih.gov

| Method | Key Feature | Outcome | Reference |

| Conformation-Controlled HAD | Picoloyl directing group and bulky silyl conformational lock | High α-selectivity | acs.orgnih.gov |

| Gold-Catalyzed SN2 Glycosylation | Oxazole-based directing group on a glycosyl ester donor | High α-selectivity | nih.gov |

| Glycosyl ortho-(1-phenylvinyl)benzoates (PVB) | Versatile glycosyl donors | Excellent yields for O-glycosides and nucleosides | nih.gov |

Synthesis of Glycosyl Donors and Acceptors

A typical glycosylation reaction involves the coupling of a glycosyl donor, which is a carbohydrate with a leaving group at the anomeric position, and a glycosyl acceptor, which is typically an alcohol. scholaris.ca The synthesis of this compound would involve a xylopyranosyl donor and benzyl alcohol as the acceptor.

Glycosyl donors are activated forms of sugars designed to readily undergo nucleophilic substitution at the anomeric carbon. dtu.dk Common examples include glycosyl halides, trichloroacetimidates, and thioglycosides. nih.govscholaris.ca Thioglycosides, in particular, are valued for their stability, which allows for various protecting group manipulations, and their facile activation under specific conditions. nih.govsemanticscholar.org A suitable xylosyl donor for the synthesis of this compound would be a 2,3,4-tri-O-protected xylopyranose with a thioalkyl or thioaryl group at the anomeric position (e.g., ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-xylopyranoside).

The glycosyl acceptor is the nucleophile that attacks the activated donor. For the synthesis of the parent compound, benzyl alcohol would be the acceptor. For the synthesis of more complex analogues, the acceptor could be another monosaccharide with a single free hydroxyl group, such as a partially protected glucose or galactose derivative. universiteitleiden.nl

Activation of Thioglycosides in Glycosylation Reactions

Thioglycosides are stable compounds that require activation by a thiophilic promoter to participate in glycosylation reactions. nih.govsemanticscholar.org A wide array of promoters has been developed for this purpose. semanticscholar.org The activation process typically involves the reaction of the anomeric sulfur atom with an electrophilic species, which converts the thioether into a good leaving group and generates a reactive oxocarbenium ion intermediate. nih.gov

Common promoters for thioglycoside activation include a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). nih.gov Other systems involve reagents like dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), copper(II) bromide (CuBr₂), or gold(III) chloride (AuCl₃). semanticscholar.orgmdpi.com AuCl₃ has been shown to be a particularly effective catalyst, enabling fast and high-yielding glycosylations at room temperature without the need for co-promoters. semanticscholar.org Another mild activation method uses benzyl trichloroacetimidate (B1259523) in the presence of catalytic triflic acid. nih.gov The choice of promoter system can depend on the reactivity of both the glycosyl donor (e.g., "armed" vs. "disarmed" donors) and the glycosyl acceptor. nih.govresearchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is essential for exploring structure-activity relationships in various biological contexts. These syntheses often start from a protected form of this compound or are constructed through the glycosylation of modified xylosyl donors or benzyl alcohol analogues.

For instance, after the initial synthesis of this compound, its free hydroxyl groups can be selectively functionalized. Benzylation or benzoylation can be performed to create fully or partially protected intermediates for further reactions. nih.gov For example, a 3-O-benzyl-α-D-xylopyranose 1,2,4-orthopivalate has been synthesized and used in polymerization reactions. nih.gov

Alternatively, derivatives can be constructed by using a modified xylosyl donor in the glycosylation step. For example, a 2-azido-2-deoxy-D-xylopyranosyl donor could be used to synthesize an amino-analogue of this compound after reduction of the azide. Similarly, glycosylation of a protected this compound (acting as a glycosyl acceptor) with another glycosyl donor can lead to the formation of disaccharide analogues. The synthesis of prumycin and related compounds involved the benzylation of a protected D-xylopyranose intermediate to afford both α- and β-anomers of the corresponding benzyl xylopyranoside derivative. nih.gov Novel N-benzyl 1,4-dihydropyridine (B1200194) derivatives have also been synthesized and characterized, showcasing the diversity of structures accessible through modification of the benzyl group. nih.gov

Benzyl 3-Deoxy-3-(3,4,5-trimethoxybenzylamino)-beta-L-xylopyranoside Synthesis

The synthesis of Benzyl 3-Deoxy-3-(3,4,5-trimethoxybenzylamino)-beta-L-xylopyranoside is a notable example of introducing a complex amine substituent onto a xylopyranoside scaffold. The primary method involves the reaction of a precursor, benzyl 2,3-anhydro-β-L-ribopyranoside, with 3,4,5-trimethoxybenzylamine (B102388). mdpi.commdpi.com This amine is a key intermediate in various organic syntheses. cymitquimica.comrheniumshop.co.il

The reaction is typically conducted in refluxing ethanol, which has been identified as the optimal solvent for this transformation. mdpi.com When the reaction is carried out by heating a neat mixture of the reactants without a solvent, it results in a dark brown mixture containing several decomposition products. mdpi.commdpi.com Similarly, using a polar aprotic solvent like dimethylformamide leads to a low yield. mdpi.com

Under optimized conditions in ethanol, the epoxide ring of benzyl 2,3-anhydro-β-L-ribopyranoside is opened by the amine nucleophile, leading to the formation of the desired product in a 72.5% yield. mdpi.commdpi.com The resulting white crystalline solid has a melting point of 158–160 °C. allfordrugs.com The structure of Benzyl 3-Deoxy-3-(3,4,5-trimethoxybenzylamino)-beta-L-xylopyranoside has been confirmed using elemental analysis, as well as 1H-NMR and 13C-NMR spectroscopy. mdpi.comallfordrugs.com Spectroscopic data reveals that the molecule adopts a 1C4 conformation in solution. mdpi.com

| Reactants | Solvent | Conditions | Product | Yield |

| Benzyl 2,3-anhydro-β-l-ribopyranoside, 3,4,5-trimethoxybenzylamine | Ethanol | Reflux, 16h | Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside | 72.5% |

| Benzyl 2,3-anhydro-β-l-ribopyranoside, 3,4,5-trimethoxybenzylamine | None (neat) | Heating | Decomposition products | - |

| Benzyl 2,3-anhydro-β-l-ribopyranoside, 3,4,5-trimethoxybenzylamine | Dimethylformamide | - | Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside | Low |

Utilization of Anhydro Sugar Precursors (e.g., Benzyl 2,3-anhydro-beta-l-ribopyranoside)

Anhydro sugar precursors, particularly epoxides like benzyl 2,3-anhydro-β-L-ribopyranoside, are versatile intermediates in the synthesis of modified xylopyranosides. mdpi.comtandfonline.com These precursors are themselves synthesized from common sugars through multi-step processes. For instance, benzyl 2,3-anhydro-β-L-ribopyranoside can be obtained from L-arabinose in five steps. mdpi.comallfordrugs.com Similarly, benzyl 2,3-anhydro-α-D-ribopyranoside can be synthesized from D-arabinose. researchgate.net

The utility of these anhydro sugars lies in the facile and predictable ring-opening of the epoxide by various nucleophiles. mdpi.comtandfonline.com This regio- and stereoselective reaction provides an efficient pathway to 3-substituted pentoside analogs. tandfonline.com The reaction of benzyl 2,3-anhydro-β-L-ribopyranoside with 3,4,5-trimethoxybenzylamine to yield a 3-amino-3-deoxy-xylopyranoside derivative is a prime example. mdpi.comallfordrugs.com

Other nucleophiles can also be employed in these one-step conversions, leading to a variety of derivatives in high yield, including other amino derivatives, alkoxy derivatives, and deoxy sugars, without the observation of side-products from epoxide migration. tandfonline.com A new class of compounds has also been synthesized through the displacement of the trifluoromethylsulfonyl group in benzyl 2,3-anhydro-4-trifluoromethylsulphonyl-α-D-ribopyranoside by protected amino acids. rsc.orgrsc.org

| Anhydro Precursor | Starting Material | Key Transformation | Resulting Derivatives |

| Benzyl 2,3-anhydro-β-L-ribopyranoside | L-Arabinose | Epoxide ring-opening with nucleophiles | 3-Amino, 3-alkoxy, 3-deoxy xylopyranosides |

| Benzyl 2,3-anhydro-α-D-ribopyranoside | D-Arabinose | Epoxide ring-opening with nucleophiles | Chiral carbohydrate building blocks |

| Benzyl 2,3-anhydro-4-trifluoromethylsulphonyl-α-D-ribopyranoside | D-Ribose derivative | SN2 displacement by amino acids | Sugar-amino acid conjugates |

Synthesis of C-Xylopyranoside Derivatives

C-Xylopyranoside derivatives are characterized by a carbon-carbon bond between the anomeric carbon of the xylose sugar and the aglycone moiety, in contrast to the more common O-glycosidic bond. These compounds have garnered interest for their potential to stimulate the synthesis of glycosaminoglycans (GAGs). plos.orggoogle.comnih.gov

One notable example is C-β-D-xylopyranoside-2-hydroxy-propane, also referred to as C-Xyloside. plos.orgnih.gov Studies have shown that this derivative can act as a potent initiator for the synthesis of dermatan sulfate (B86663) (DS) by keratinocytes. plos.orgnih.gov When treated with C-Xyloside, cultured human keratinocytes significantly increase their secretion of total sulfated GAGs, the majority of which is chondroitin (B13769445) sulfate/dermatan sulfate (CS/DS). nih.gov This stimulation of GAG synthesis can occur even in cells that lack xylosyltransferase activity, indicating that C-Xyloside can initiate GAG synthesis without being attached to core proteins. nih.gov The resulting increase in DS can enhance cellular responses to growth factors like FGF-10, promoting cell migration. plos.org

The synthesis of these C-glycoside derivatives is a key area of research, with various methods being developed to create the stable C-C linkage. google.com

| C-Xylopyranoside Derivative | Biological Activity | Mechanism |

| C-β-D-xylopyranoside-2-hydroxy-propane (C-Xyloside) | Stimulates dermatan sulfate (DS) synthesis in keratinocytes | Acts as an initiator of glycosaminoglycan (GAG) synthesis |

| General C-glycoside derivatives | Increase synthesis of GAGs containing D-glucosamine and/or N-acetyl-D-glucosamine | Capable of increasing hyaluronic acid and/or proteoglycan synthesis by fibroblasts and/or keratinocytes. google.com |

Synthesis of Polyhydroxylated Side-Chain Derivatives

The synthesis of xylopyranoside derivatives featuring polyhydroxylated side-chains involves complex chemical strategies to build molecular complexity. These derivatives are of interest as potential inhibitors of enzymes like glucosidase and aldose reductase. nih.gov

Methodologies for creating these structures often involve multi-step reaction sequences. For example, polyhydroxylated pyrrolidines have been synthesized from differentially protected D-xylo-hexos-4-ulose derivatives through aminocyclization reactions. nih.gov Another approach describes the synthesis of polyhydroxylated decalins. beilstein-journals.org This method utilizes a one-pot copper-catalyzed 1,4-addition of vinylmagnesium bromide to a cyclohexenone derived from a sugar, followed by an aldol (B89426) reaction. The resulting diene is then subjected to a ring-closing metathesis and subsequent syn-dihydroxylation to yield the final polyhydroxylated decalin derivative. beilstein-journals.org

The synthesis of side-chain derivatives of other complex molecules, such as the natural product eurotiumide A, also provides insights into applicable synthetic strategies. mdpi.com These can involve cross-coupling reactions and functional group transformations to introduce hydrocarbon groups, heteroatoms, or halogen atoms onto a core structure. mdpi.com

Synthesis of Xylopyranoside Trisphosphates

Xylopyranoside trisphosphates are designed as mimics and agonists of D-myo-inositol 1,4,5-trisphosphate (InsP3), a crucial second messenger involved in calcium signaling. nih.gov The synthesis of these complex molecules is a significant challenge, typically starting from a xylopyranoside precursor such as allyl α-D-xylopyranoside. nih.govrsc.orgtandfonline.com

One synthetic route involves the creation of tetrahydrofuranyl α- and β-xylopyranoside trisphosphates. nih.gov This multi-step process includes improved preparations of allyl α-D-xylopyranoside and its 2-O-benzyl ether, eventually providing access to four diastereoisomeric trisphosphates. nih.gov Another approach focuses on the synthesis of (2-Hydroxyethyl) 2-deoxy-α-D-threo-pentopyranoside 3,4,2′-trisphosphate, also starting from allyl-α-D-xylopyranoside. tandfonline.com This synthesis requires judicious selective protection and deprotection steps to obtain a suitably protected 2-deoxy intermediate, which is then phosphorylated using phosphoramidite (B1245037) methodology before final deprotection. tandfonline.com

These synthetic efforts have yielded compounds with varying abilities to mobilize intracellular calcium, highlighting the importance of stereochemistry for biological activity. nih.gov For instance, 1-O-[(3'S,4'R)-3-hydroxytetrahydrofuran-4-yl] alpha-D-xylopyranoside 3,4,3'-trisphosphate was found to be the most potent in its series. nih.gov

Synthesis of Aromatic Alpha-Dixylopyranosides

The synthesis of aromatic α-dixylopyranosides is an area of interest with the hypothesis that such α-linked structures might be able to prime GAG synthesis, provided they have appropriate polarity to penetrate cell membranes. lu.se

A general and efficient method for α-selective aromatic glycosylation has been reported using simple per-O-acetyl glycopyranosyl trichloroacetimidates as donors. nih.gov This method is particularly effective for achieving exclusive α-selectivity with certain sugar imidates. nih.gov While the synthesis of an aromatic α-dixyloside has been a specific goal, the development of robust methods for creating α-aromatic glycosidic bonds is a crucial first step. lu.senih.gov

Further synthetic strategies involve the direct creation of α-thio aromatic acids from aromatic amino acids, which could serve as precursors for more complex structures. nih.gov These methods focus on generating key intermediates that can be used in broader synthetic applications, including the construction of tailored isotope-labelled precursors for protein NMR spectroscopy. rsc.org

Biological Activities and Mechanistic Investigations of Benzyl Alpha D Xylopyranoside

Modulation of Glycosaminoglycan (GAG) Biosynthesis

Benzyl (B1604629) alpha-D-xylopyranoside and other xylosides serve as potent modulators of glycosaminoglycan (GAG) biosynthesis. These compounds, featuring a xylose sugar linked to an aglycone group, can permeate cells and intercept the GAG assembly process. By acting as artificial primers, they uncouple GAG chain synthesis from the synthesis of core proteins, leading to significant alterations in the production and characteristics of GAGs. This modulation provides a valuable tool for investigating the intricate pathways of GAG biosynthesis and the biological functions of proteoglycans.

Initiation of Soluble GAG Chain Synthesis by Xylosides

Benzyl alpha-D-xylopyranoside initiates the synthesis of soluble, protein-free GAG chains. nih.gov Normally, GAG synthesis commences with the transfer of xylose from UDP-xylose to a specific serine residue on a core protein, a reaction catalyzed by xylosyltransferase. nih.gov Xylosides, due to their structural similarity to the natural xylose-serine linkage, can act as acceptor substrates for the subsequent enzymes in the GAG synthesis pathway. researchgate.net This circumvents the need for a core protein, leading to the assembly of GAG chains directly onto the xyloside molecule.

This process effectively competes with the endogenous proteoglycan synthesis pathway for the necessary enzymes and sugar substrates. researchgate.net The resulting xyloside-primed GAG chains are then secreted into the extracellular environment as free polysaccharides, rather than being incorporated into proteoglycans. researchgate.net The concentration of the xyloside, the specific type of xyloside used, and the cell type all influence the quantity and composition of the GAGs produced. researchgate.net

Impact on Chondroitin (B13769445) Sulfate (B86663) Synthesis

This compound has a pronounced impact on the synthesis of chondroitin sulfate (CS). Studies have demonstrated that treatment with β-D-xylosides can lead to a significant stimulation of free chondroitin sulfate chain synthesis in various cell types. nih.gov This is a direct consequence of the xyloside acting as a primer for CS chain elongation, independent of a core protein.

In cultured human monocytes, the presence of benzyl beta-D-xyloside led to the inhibition of proteoglycan secretion and its replacement by the release of single polysaccharide chains, the majority of which were galactosaminoglycans (a component of chondroitin sulfate). nih.govnih.gov Furthermore, xyloside treatment can influence the structural characteristics of the synthesized CS chains, including alterations in their sulfation patterns. For instance, in some cell types, xyloside treatment has been shown to cause an increase in the 4-sulfation of N-acetylgalactosamine (GalNAc) residues within the CS chain. nih.gov

Table 1: Effect of Benzyl beta-D-xyloside on Polysaccharide Secretion in Cultured Human Monocytes

| Treatment | Secreted Proteoglycans | Secreted Single Polysaccharide Chains |

|---|---|---|

| Control | Normal levels | Minimal |

| Benzyl beta-D-xyloside | Inhibited in a dose-dependent manner | Increased release |

Data derived from studies on cultured human monocytes. nih.govnih.gov

Effects on Proteoglycan Assembly and Properties

By initiating the synthesis of free GAG chains, this compound indirectly but significantly affects the assembly and properties of proteoglycans. The competition for the GAG biosynthesis machinery leads to a reduction in the number and/or length of GAG chains attached to proteoglycan core proteins. researchgate.net This results in the production of "under-glycosylated" proteoglycans.

In studies involving embryonic mouse salivary glands, beta-xyloside treatment inhibited total proteoglycan-associated GAG synthesis by 50%. nih.gov This disruption of normal proteoglycan structure can have profound consequences for their biological functions, which are often dependent on the interactions of their GAG chains with other molecules in the extracellular matrix. The properties of the secreted, free GAG chains initiated by xylosides can also differ from those attached to core proteins, particularly in terms of size. researchgate.net

Structural Requirements for Enzyme Involvement in GAG Biosynthesis

The initiation and elongation of GAG chains, whether on a core protein or a xyloside primer, involve a series of specific enzymes. The biosynthesis of the common tetrasaccharide linker region (GlcA-Gal-Gal-Xyl) is a critical first step for the attachment of both heparan sulfate and chondroitin sulfate chains. nih.govopenbiochemistryjournal.com

The key enzymes involved in this process include:

Xylosyltransferase (XT): This enzyme transfers xylose from UDP-xylose to a serine residue within a specific consensus sequence (Ser-Gly/Ala-X-Gly) on the core protein. nih.govnih.gov

β4-Galactosyltransferase 7 (β4GalT7): Adds the first galactose to the xylose. nih.gov

β3-Galactosyltransferase 6 (β3GalT6): Adds the second galactose. nih.gov

β3-Glucuronyltransferase I (GlcAT-I): Adds glucuronic acid to complete the linker tetrasaccharide. nih.gov

For a xyloside to be an effective primer, its xylose moiety must be accessible to β4GalT7 for the addition of the first galactose. The structure of the aglycone (the non-sugar portion of the xyloside) can also influence the efficiency of GAG chain initiation and the type of GAG chain that is synthesized.

Table 2: Key Enzymes in the GAG Linker Region Synthesis

| Enzyme | Gene Name | Function |

|---|---|---|

| Xylosyltransferase 1 | XYLT1 | Transfers xylose to serine on core protein |

| Xylosyltransferase 2 | XYLT2 | Transfers xylose to serine on core protein |

| β4-Galactosyltransferase 7 | B4GALT7 | Adds the first galactose to xylose |

| β3-Galactosyltransferase 6 | B3GALT6 | Adds the second galactose to the first galactose |

| β3-Glucuronyltransferase I | B3GAT3 | Adds glucuronic acid to the second galactose |

This table summarizes the primary enzymes responsible for the synthesis of the common GAG tetrasaccharide linker. nih.gov

Generation of Free GAG Chains by Xyloside Treatment

A hallmark of xyloside treatment is the generation and secretion of free GAG chains, unattached to a core protein. researchgate.net As previously described, xylosides act as artificial acceptors for the GAG synthesis machinery, leading to the production of these soluble polysaccharides.

In cultured human monocytes treated with benzyl beta-D-xyloside, the secretion of proteoglycans was inhibited and replaced by the release of single polysaccharide chains. nih.govnih.gov Similarly, in embryonic mouse salivary glands, beta-xyloside stimulated the synthesis of large amounts of free chondroitin (dermatan) sulfate. nih.gov This production of free GAG chains is a direct consequence of the xyloside's ability to prime GAG synthesis independently of a proteoglycan core protein.

Cellular and Molecular Biological Studies

Role in Carbohydrate Metabolism and Energy Regulation

While direct studies on this compound's role in carbohydrate metabolism are not extensively detailed in the available research, investigations into structurally related compounds provide significant insights. Derivatives of benzyl glycosides have been identified as potent inhibitors of sodium-glucose co-transporters (SGLTs), which are crucial for glucose absorption. For instance, a series of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives have been synthesized and evaluated for their inhibitory activity on SGLTs. nih.gov SGLT1, in particular, plays a dominant role in the absorption of glucose in the intestine. nih.gov Inhibition of this transporter is a promising therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing harmful or unnecessary cells, and its induction in cancer cells is a primary goal of many therapeutic strategies. waocp.org While direct studies detailing the apoptotic effects of this compound are limited, research on other xyloside derivatives demonstrates their potential to trigger this pathway in cancer cells.

For example, a novel compound derived from xylocydine, JRS-15, exhibited strong pro-apoptotic activity in various human cancer cell lines, including HeLa, HepG2, and A549. nih.gov Mechanistic studies revealed that JRS-15 induces apoptosis through the mitochondrial (intrinsic) pathway. nih.gov This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3/7, leading to cell death. nih.gov

Another study on 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, isolated from Cimicifuga dahurica, found that it could induce apoptosis in HepG2 liver cancer cells. researchgate.net This compound was shown to regulate the expression of the Bcl-2 family of proteins, which are key modulators of the apoptotic process. researchgate.net These findings underscore the potential of the xylopyranoside moiety to serve as a component of molecules designed to induce apoptosis in cancer cells.

Table 1: Apoptotic Activity of Xyloside Derivatives in Cancer Cell Lines

| Compound | Cell Line | Key Apoptotic Events | Source |

|---|---|---|---|

| JRS-15 (Xylocydine derivative) | HeLa, HepG2, SK-HEP-1, PC-3M, A549 | Mitochondrial membrane depolarization, Cytochrome c release, Caspase-9 & -3/7 activation | nih.gov |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | Regulation of Bcl-2 family proteins, PARP cleavage | researchgate.net |

Investigations into Anti-proliferative Effects in Cancer Cells

The inhibition of cellular proliferation is a cornerstone of cancer therapy. While specific data on this compound is scarce, related compounds containing either xyloside or benzyl groups have demonstrated significant anti-proliferative effects in various cancer cell models.

One study investigated the effects of Vitexin-2-O-xyloside (XVX), a naturally occurring dietary agent, on CaCo-2 colon cancer and HepG2 liver cancer cells. nih.gov The results showed that XVX inhibited the proliferation of both cell lines. nih.gov This effect was linked to the activation of caspases and the downregulation of pro-survival genes. nih.gov

Separately, a series of synthesized 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were tested on the human breast cancer cell line MDA-MB-231. torlakinstitut.com All tested compounds showed significant, dose- and time-dependent inhibition of cell proliferation. torlakinstitut.com These studies suggest that both the xyloside and benzyl moieties can be part of molecular structures that effectively inhibit the growth of cancer cells. Further research is needed to determine if this compound combines these properties to exert its own anti-proliferative activity.

Table 2: Anti-proliferative Activity of Related Compounds

| Compound/Derivative Class | Cell Line | Observed Effect | Source |

|---|---|---|---|

| Vitexin-2-O-xyloside (XVX) | CaCo-2, HepG2 | Inhibition of proliferation, downregulation of pro-survival genes | nih.gov |

| 3-(4-substituted benzyl)-hydantoin derivatives | MDA-MB-231 | Dose- and time-dependent inhibition of proliferation | torlakinstitut.com |

Modulation of Intracellular Calcium Mobilization

Intracellular calcium (Ca²⁺) is a vital second messenger that regulates a vast array of cellular processes, from gene expression and metabolism to cell survival and death. nih.govnih.gov Pathological changes in intracellular calcium signaling are implicated in numerous diseases. nih.gov Specific investigations into the direct effects of this compound on the modulation of intracellular calcium mobilization have not been identified in the available scientific literature. Therefore, its role in this fundamental signaling pathway remains to be elucidated.

Effects on Morphogenesis (e.g., Cardiac Looping)

Morphogenesis is the biological process that causes a cell, tissue, or organism to develop its shape. Cardiac looping is a critical step in heart morphogenesis, transforming the initially straight heart tube into a more complex structure that prefigures the mature heart's chambers. mhmedical.com While there is no direct research on this compound, studies using its analogues have explored the role of proteoglycan synthesis in this process. One study found that treatment with p-nitrophenyl-beta-D-xylopyranoside, which inhibits proteoglycan synthesis, interfered with cardiac looping in chick embryos. In contrast, treatment with the analogue p-nitrophenyl-alpha-D-xylopyranoside did not inhibit this process, suggesting a specific structural requirement for the inhibitory effect. This indicates that xylopyranoside derivatives can be valuable tools for investigating the biochemical requirements of complex morphogenetic events like cardiac development.

Potential in Combating Epidermal Aging through GAG Synthesis

Skin aging involves significant changes in the extracellular matrix (ECM), including a decline in glycosaminoglycans (GAGs). nih.gov GAGs, such as hyaluronic acid and heparan sulfate, are crucial for skin hydration, structure, and function. nih.govdovepress.com The synthesis of most GAGs is initiated by the transfer of xylose to a core protein, making xylosides potent initiators of GAG production. nih.gov

A derivative, C-beta-D-xylopyranoside-2-hydroxy-propane (C-Xyloside), was developed to mimic natural β-xylosides and stimulate GAG biosynthesis. researchgate.net Studies have shown that C-Xyloside effectively increases GAG synthesis by human dermal fibroblasts in culture. researchgate.net This leads to an enhanced preservation of matrix integrity, which contributes to skin firmness. researchgate.net In a model of atrophic human skin, C-Xyloside treatment improved the expression of heparan sulfate proteoglycans, a subclass of GAGs that decreases with age. nih.gov By stimulating the production of these essential ECM components, xylopyranoside derivatives like C-Xyloside show significant potential in cosmetic and dermatological applications aimed at combating the signs of epidermal aging. nih.govgoogle.com

Table 3: Effects of C-Xyloside on Skin Models

| Model | Treatment | Key Finding | Implication for Anti-Aging | Source |

|---|---|---|---|---|

| Human Dermal Fibroblasts | C-Xyloside | Elicited an increase in glycosaminoglycan synthesis | Preservation of matrix integrity and skin firmness | researchgate.net |

| Corticosteroid-induced Atrophic Skin | C-Xyloside | Improved expression of Heparan Sulfate-Proteoglycans (HS-PGs) | Counteracts the age-related decrease in a key PG family | nih.gov |

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of chemical compounds. For xylopyranoside derivatives, SAR analyses have provided valuable insights into how specific structural modifications influence their effects.

In the context of SGLT1 inhibition, SAR studies on a series of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives were conducted. nih.gov By systematically altering substitution groups on both the pyrazole (B372694) and phenyl rings, researchers identified potent and selective SGLT1 inhibitors. nih.gov This demonstrates that modifications to the aglycone (non-sugar) portion, specifically the benzyl ring, can fine-tune the compound's inhibitory potency and selectivity.

In a different study focusing on the antimicrobial activity of novel d-xylopyranosides, researchers synthesized a class of compounds with a quaternary ammonium (B1175870) aglycone. mdpi.com The SAR analysis revealed that the antimicrobial activity against tested fungi and bacteria was greatest for glycosides possessing the longest hydrocarbon chain (octyl) in the ammonium salt. mdpi.com This suggests that lipophilicity and the spatial arrangement of the aglycone are critical determinants of activity. These studies highlight a general principle: the biological activity of benzyl xylopyranosides and related compounds can be significantly modulated by chemical alterations to the aglycone moiety, including the benzyl group and attached functionalities.

Influence of Aglycon Structure on Biological Activity

The structure of the aglycon—the non-sugar component of a glycoside—plays a pivotal role in determining the biological activity of xylopyranosides. For xylosides to interact with enzymes and cellular systems, a hydrophobic aglycon is generally required. This principle is well-documented in studies of β-D-xylopyranosides, which act as primers for glycosaminoglycan (GAG) synthesis. In this context, aromatic aglycons, such as benzyl and naphthyl groups, have been shown to be more efficient primers than their aliphatic counterparts. rsc.org The hydrophobicity of the aglycon facilitates interaction with galactosyltransferases, the key enzymes in GAG chain elongation. nih.govresearchgate.net

Research has demonstrated that modifications to the aromatic aglycon, such as the introduction of substituents or changes in its size, can significantly modulate this biological activity. For instance, studies on various aromatic β-xylosides have shown that the aglycons reside on the exterior of the enzyme's active site, meaning that even bulky structures can be accommodated. rsc.orgnih.gov Furthermore, separating the aromatic aglycon from the xylose moiety with a linker can increase the efficiency of enzymatic galactosylation. rsc.orgnih.gov In other biological contexts, such as antimicrobial activity, the structure of the aglycon is also a key determinant. For example, the antimicrobial potency of certain D-xylosides was found to be directly related to the length of the alkyl chain in their aglycon. mdpi.com While these studies primarily focus on β-xylosides or other aglycons, they establish a clear principle: the benzyl group in this compound provides the necessary hydrophobicity for potential biological interactions, even if the specific downstream effects differ from its beta-anomer.

Table 1: Influence of Aglycon Moiety on GAG Priming Activity of β-D-Xylosides

| Aglycon Type | Example Compound(s) | Relative GAG Priming Efficiency | Reference(s) |

|---|---|---|---|

| Aromatic | p-Nitrophenyl β-D-xylopyranoside, Naphthyl β-D-xylopyranoside | High | rsc.org |

| Aliphatic | Methyl β-D-xylopyranoside | Low | rsc.org |

Effect of Stereochemistry on Biological Outcomes

Stereochemistry, particularly the configuration at the anomeric carbon (C-1), is a critical determinant of the biological function of xylopyranosides. The spatial arrangement of the glycosidic bond dictates which enzymes the molecule can interact with, leading to profoundly different biological outcomes. longdom.org

The most extensively studied biological activity of xylosides is the initiation of glycosaminoglycan (GAG) biosynthesis. This process is initiated by the enzyme β-1,4-galactosyltransferase 7 (β4GalT7), which specifically recognizes and binds to xylosides with a β-anomeric linkage. nih.govnih.gov Consequently, β-xylosides can act as competitive substrates and primers for GAG synthesis. In contrast, this compound, due to its alpha-configuration, is not a suitable substrate for β4GalT7 and therefore does not initiate GAG synthesis. rsc.orgnih.gov This stereochemical specificity makes the alpha-anomer inactive in this particular pathway.

Conversely, the alpha-stereochemistry directs the molecule toward a different class of enzymes: α-xylosidases (EC 3.2.1.177). These enzymes are glycoside hydrolases that specifically catalyze the hydrolysis of terminal, non-reducing alpha-D-xylose residues. creative-enzymes.comwikipedia.org Therefore, this compound can serve as a substrate for α-xylosidases, leading to its cleavage into benzyl alcohol and D-xylose. The beta-anomer would be resistant to these enzymes. This illustrates a fundamental principle where the stereochemistry at a single carbon atom completely alters the molecule's biological role, shifting it from a GAG synthesis initiator (beta-form) to a substrate for hydrolytic enzymes (alpha-form).

Table 2: Comparison of Biological Outcomes Based on Xyloside Anomeric Configuration

| Anomer | Primary Enzymatic Target | Biological Outcome | Reference(s) |

|---|---|---|---|

| alpha-Xyloside | α-Xylosidase | Hydrolysis of the glycoside | creative-enzymes.comwikipedia.org |

| beta-Xyloside | β-1,4-galactosyltransferase 7 (β4GalT7) | Initiation of GAG chain synthesis | rsc.orgnih.gov |

Impact of Protecting Group Patterns on Reactivity and Biological Function

In chemical synthesis and biological studies, protecting groups are temporarily attached to functional groups (like hydroxyls) to control reactivity. wikipedia.orgorganic-chemistry.org The type and pattern of these protecting groups on a xylopyranoside can significantly impact not only its synthetic utility but also its conformation and, by extension, its biological function. Common protecting groups for the hydroxyls on the xylose ring include acetyl (Ac), benzoyl (Bz), and benzyl (Bn) groups. libretexts.org

The introduction of protecting groups is a key strategy for creating novel xyloside derivatives for biological screening. For example, fully acetylated N-[2-(d-xylopyranosyloxy)ethyl]ammonium bromides were synthesized to evaluate their antimicrobial properties, demonstrating that such modifications are essential for generating chemical diversity. mdpi.com

More directly, protecting groups can influence the three-dimensional shape of the pyranose ring, which is crucial for enzyme-substrate recognition. A computational study on benzyl α-L-rhamnopyranosides (a different sugar but with the same benzyl aglycon and alpha-configuration) revealed that certain protecting groups have a profound conformational impact. researchgate.net Specifically, installing a 2,3-O-acetonide group caused a significant distortion of the sugar ring from its standard ¹C₄ chair conformation. researchgate.net Since proper conformation is often a prerequisite for biological activity, such distortions induced by protecting groups can reduce or alter the molecule's function. In contrast, acyl groups (like acetyl or benzoyl) were found to have only a minor effect on the ring conformation. researchgate.net This indicates that the choice of protecting group pattern can be used to modulate the biological utility of a compound like this compound, either by enabling the synthesis of active derivatives or by inducing conformational changes that affect its interaction with biological targets.

Table 3: Common Hydroxyl Protecting Groups and Their Potential Impact

| Protecting Group | Abbreviation | Common Deprotection Method | Potential Impact on Function | Reference(s) |

|---|---|---|---|---|

| Acetyl | Ac | Base or acid hydrolysis | Minor conformational impact; alters solubility | libretexts.orgresearchgate.net |

| Benzoyl | Bz | Base or acid hydrolysis (more stable than Ac) | Minor conformational impact; increases steric bulk | libretexts.org |

| Benzyl | Bn | Catalytic hydrogenolysis | Increases hydrophobicity and steric bulk | libretexts.orgorganic-chemistry.org |

Structure-Activity Relationships of Glycoconjugates with Enzymes

The relationship between the structure of this compound and its interaction with enzymes is defined by its stereochemistry. As discussed, two main classes of enzymes show highly specific, yet opposing, relationships with this compound.

The first is β-1,4-galactosyltransferase 7 (β4GalT7), a key enzyme in the GAG biosynthesis pathway. Structure-activity relationship (SAR) studies have firmly established that a β-glycosidic linkage is a prerequisite for a xyloside to act as an acceptor substrate for this enzyme. rsc.orgnih.gov The enzyme's active site is structured to accommodate the equatorial orientation of the aglycon in the β-anomer. The axial orientation of the benzyl group in this compound prevents effective binding and subsequent galactosylation. Thus, the SAR with β4GalT7 is negative; the alpha-structure is inactive.

In contrast, a positive SAR exists with α-xylosidases. These enzymes function to hydrolyze α-xylosidic linkages. creative-enzymes.comwikipedia.org The primary structural requirement for a substrate is the presence of a terminal, non-reducing α-D-xylose residue. This compound fits this requirement perfectly. Analogous compounds, such as 4-nitrophenyl α-D-xylopyranoside, are well-established chromogenic substrates used to measure α-xylosidase activity, confirming that the enzyme recognizes the alpha-anomer with a hydrophobic aglycon. sigmaaldrich.com The benzyl group serves as the leaving group upon enzymatic cleavage. Therefore, the key SAR determinant for this interaction is the alpha-configuration of the anomeric center, which makes the glycosidic bond susceptible to hydrolysis by this specific class of enzymes.

Table 4: Structure-Activity Relationships of this compound with Enzymes

| Enzyme Class | Key Structural Requirement | Interaction/Activity | Reference(s) |

|---|---|---|---|

| β-1,4-galactosyltransferase 7 (β4GalT7) | β-anomeric linkage | No significant binding or activity | rsc.orgnih.gov |

Analytical and Computational Approaches in Benzyl Alpha D Xylopyranoside Research

Spectroscopic and Diffraction-Based Structural Elucidation

Spectroscopic and diffraction methods are indispensable for confirming the covalent structure and stereochemistry of Benzyl (B1604629) alpha-D-xylopyranoside. These techniques provide detailed information about the atomic composition, connectivity, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl alpha-D-xylopyranoside. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the confirmation of the pyranose ring structure, the presence of the benzyl group, and the stereochemistry of the anomeric center.

In ¹H-NMR spectroscopy, the chemical shift (δ) of the anomeric proton (H-1) is particularly diagnostic. For α-anomers of xylopyranosides, this proton is in an axial orientation and typically resonates downfield. A key parameter for confirming the anomeric configuration is the coupling constant between H-1 and the adjacent H-2 proton (³JH1,H2). A small coupling constant, typically in the range of 2.8–3.3 Hz, is characteristic of the axial-equatorial relationship between H-1 and H-2 in the alpha anomer. The remaining protons of the xylopyranose ring and the benzyl group appear at characteristic chemical shifts, and their multiplicities provide further structural confirmation.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for each of the 12 carbon atoms in this compound, including the anomeric carbon, the carbons of the pyranose ring, the benzylic methylene (B1212753) carbon, and the aromatic carbons of the phenyl group.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Diagnostic Features |

|---|---|---|

| ¹H (Anomeric H-1) | ~5.0 - 5.5 | Doublet, small coupling constant (³JH1,H2 ≈ 2.8–3.3 Hz) indicates α-configuration. |

| ¹H (Xylopyranose Ring H-2 to H-5) | ~3.5 - 4.5 | Complex multiplets, specific assignments require 2D NMR techniques. |

| ¹H (Benzylic -CH₂) | ~4.5 - 5.0 | Two doublets (AB quartet) due to diastereotopicity. |

| ¹H (Aromatic -C₆H₅) | ~7.2 - 7.4 | Multiplet. |

| ¹³C (Anomeric C-1) | ~95 - 105 | Diagnostic for the glycosidic linkage. |

| ¹³C (Xylopyranose Ring C-2 to C-5) | ~60 - 80 | Four distinct signals in the sugar region. |

| ¹³C (Benzylic -CH₂) | ~70 - 75 | Signal for the benzylic carbon. |

| ¹³C (Aromatic -C₆H₅) | ~127 - 138 | Signals for the aromatic carbons. |

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon and hydrogen in a purified sample of this compound. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula, C₁₂H₁₆O₅. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity.

| Element | Molecular Formula | Calculated Mass % |

|---|---|---|

| Carbon (C) | C₁₂H₁₆O₅ | 59.99% |

| Hydrogen (H) | 6.71% |

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the molecule, providing unambiguous confirmation of its connectivity, configuration, and conformation. However, a prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound. A search of the published scientific literature indicates that the crystal structure of this compound has not been reported to date.

Chromatographic Separation and Characterization Techniques

Chromatographic methods are essential tools in the synthesis of this compound, used for both monitoring the progress of a reaction and for purifying the final product. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction, such as the glycosylation reaction to form this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a suitable mobile phase.

As the reaction progresses, the starting materials are consumed and the product is formed. Because the product, this compound, will have a different polarity compared to the starting materials (e.g., a xylopyranose donor and benzyl alcohol), it will travel a different distance up the TLC plate, resulting in a different Retention Factor (Rf). By spotting the reaction mixture alongside standards of the starting materials, one can visually track the disappearance of the reactant spots and the appearance of the new product spot until the reaction is complete. For xylopyranose derivatives, a common mobile phase system for TLC on silica gel plates is a mixture of n-butanol, acetic acid, and water (e.g., in a 2:1:1 ratio).

Following the completion of a synthesis, flash chromatography is the standard method used for the purification of this compound on a preparative scale. This technique is a rapid form of column chromatography that uses a stationary phase, typically silica gel, packed in a column. The crude reaction mixture is loaded onto the top of the column and an eluent (mobile phase) is passed through the column under moderate pressure.

The components of the crude mixture are separated based on their polarity. The eluent, often a mixture of non-polar and polar solvents such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, is chosen to ensure that the desired product has an appropriate Rf value for effective separation from unreacted starting materials and any byproducts. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure this compound. These pure fractions are then combined and the solvent is removed to yield the purified compound.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI/MSⁿ) for Profiling

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI/MSⁿ) is a powerful analytical technique used for the comprehensive profiling of glycosides in complex mixtures. nih.govcreative-proteomics.com This method offers high resolution, sensitivity, and speed, making it ideal for separating and identifying structurally similar compounds like this compound and its potential metabolites or derivatives. nih.govmdpi.com

The process begins with the separation of compounds on a UHPLC system, which uses columns with small particle sizes (typically under 2 μm) to achieve superior separation efficiency compared to traditional HPLC. nih.gov For glycoside analysis, reversed-phase columns (e.g., C18) are commonly used with a mobile phase gradient, often consisting of water and acetonitrile (B52724) with additives like formic acid to improve ionization. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺ in positive mode; [M-H]⁻ in negative mode) with minimal fragmentation, which is crucial for determining the molecular weight of the glycoside. creative-proteomics.comresearchgate.net

The "MSⁿ" capability refers to tandem mass spectrometry, where multiple stages of mass analysis are performed. In the first stage (MS¹), the parent ion of the compound of interest is isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. These fragments are analyzed in the second stage (MS²). This process can be repeated (MS³, MS⁴, etc.) to gain detailed structural information. For a C-glycoside, fragmentation patterns often involve cleavages within the sugar ring, such as characteristic neutral losses of 90, 120, and 150 mass units, which helps in its identification. oup.comnih.govnih.gov This detailed fragmentation data is invaluable for distinguishing between isomers and definitively identifying this compound in a biological or chemical sample. nih.gov

Table 1: Typical Parameters for UHPLC-ESI/MSⁿ Analysis of Glycosides

| Parameter | Description | Typical Value/Setting |

| Chromatography | UHPLC | Reversed-phase C18 column |

| Mobile Phase A | Aqueous | 0.1% Formic Acid in Water |

| Mobile Phase B | Organic | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | ESI | Positive or Negative |

| MS Analysis | Tandem MS (MS/MS or MSⁿ) | Data-dependent acquisition |

| Parent Ion | Molecular Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

| Fragmentation | Collision-Induced Dissociation (CID) | Analysis of product ions |

Gas Chromatography-Mass Spectrometry (GCMS) for Mechanistic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov While glycosides like this compound are non-volatile due to their polar sugar moiety, they can be readily analyzed by GC-MS after a chemical derivatization step. researchgate.net This process, typically silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), replaces the polar hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. researchgate.net

In mechanistic studies, GC-MS is invaluable for monitoring the progress of a chemical reaction. acs.org It allows researchers to separate and identify reactants, intermediates, and products over time. For example, in studies of enzymatic hydrolysis or chemical synthesis involving this compound, samples can be taken at various time points, derivatized, and injected into the GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. creative-proteomics.com This allows for the precise quantification of the disappearance of starting materials and the appearance of products, providing crucial data for determining reaction kinetics and elucidating the reaction mechanism. acs.org

Molecular Sieve Chromatography for Proteoglycan Analysis

Molecular sieve chromatography, also known as size-exclusion or gel filtration chromatography, is a technique used to separate molecules based on their size (hydrodynamic radius). nih.gov This method is particularly useful in the study of proteoglycans, large macromolecules consisting of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains.

This compound and other β-D-xylosides can act as primers for GAG chain synthesis. They enter cells and compete with the natural proteoglycan core proteins as acceptors for the addition of sugar units, leading to the synthesis of free GAG chains that are not attached to a protein core. nih.gov This process effectively inhibits the formation of complete proteoglycan molecules.

Researchers use molecular sieve chromatography to study this effect. nih.gov A cell or tissue extract containing proteoglycans and xyloside-initiated GAG chains is passed through a column packed with a porous gel matrix. Larger molecules, like intact proteoglycans, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, such as the free GAG chains initiated by this compound, can enter the pores, extending their path through the column and causing them to elute later. nih.gov By comparing the elution profiles of samples from treated and untreated cells, scientists can quantify the inhibition of proteoglycan synthesis and analyze the size distribution of the resulting GAG chains. nih.govnih.gov

Computational Modeling and In Silico Studies

Computational approaches are essential in modern drug discovery and biochemical research, providing predictive insights into the behavior and potential of molecules like this compound before extensive laboratory work is undertaken.

Molecular Docking for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. frontiersin.org The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. frontiersin.orgnih.gov

The process involves preparing the three-dimensional structures of both the ligand and the target enzyme. Using specialized software, the ligand is placed into the enzyme's active site, and various possible conformations and orientations are systematically explored. A scoring function is then used to calculate the binding energy for each pose, with lower energy values indicating more favorable and stable interactions. morressier.com

In the context of this compound, docking studies can be used to understand its interaction with xylosidases or other glycosyl hydrolases. Research on analogous compounds like p-nitrophenyl-β-D-xylopyranoside has shown that key interactions within the active site of a β-xylosidase involve specific amino acid residues. morressier.com For instance, hydrogen bonds and hydrophobic interactions with residues such as aspartic acid (Asp) and glutamic acid (Glu) are often critical for substrate recognition and catalysis. morressier.com By analyzing these interactions, researchers can understand the structural basis for the enzyme's specificity and catalytic mechanism.

Table 2: Example Molecular Docking Results for a Xyloside Ligand with a Glycosyl Hydrolase Family 43 Enzyme

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| pNP β-D-xylopyranoside | -7.8 | Asp-15, Asp-135, Glu-240 | Hydrogen Bonding |

Data based on findings for a β-D-xylosidase, demonstrating the type of predictive information obtained from molecular docking studies. morressier.com

Prediction of Drug-Likeness and ADME/Toxicity Profiles

In silico methods are widely used to predict the pharmacokinetic properties of a molecule, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. nih.goveijppr.com Additionally, drug-likeness and potential toxicity can be estimated. mdpi.com These predictions are crucial in early-stage drug discovery to identify candidates with a higher probability of success in clinical trials.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. eijppr.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

ADME properties are predicted using various computational models. For this compound, these tools would predict its likelihood of gastrointestinal absorption, ability to cross the blood-brain barrier, potential for being a substrate or inhibitor of key metabolic enzymes (like Cytochrome P450s), and its probable routes of excretion. nih.govnih.gov Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity. mdpi.com These predictions are based on the molecule's structure and comparison to large databases of known compounds.

Table 3: Predicted Physicochemical and ADME Properties for this compound (Illustrative)

| Property Class | Parameter | Predicted Value | Implication |

| Physicochemical | Molecular Weight | ~242.26 g/mol | Favorable (Lipinski's Rule: <500) |

| logP (Lipophilicity) | ~0.5 - 1.5 | Acceptable lipophilicity | |

| H-Bond Donors | 4 | Favorable (Lipinski's Rule: ≤5) | |

| H-Bond Acceptors | 5 | Favorable (Lipinski's Rule: ≤10) | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | No | Unlikely to cross blood-brain barrier | |

| CYP Inhibitor | No (predicted) | Low risk of drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like properties |

| Bioavailability Score | ~0.55 | Good potential for oral bioavailability |

Note: These values are illustrative examples based on typical in silico predictions for a molecule with this structure and are not from direct experimental measurement. nih.goveijppr.com

Applications and Future Research Directions

Benzyl (B1604629) alpha-D-Xylopyranoside in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, utilizes a variety of molecular tools to investigate the complex roles of glycans in biological systems. Benzyl alpha-D-xylopyranoside serves as a versatile compound in this field, aiding in the elucidation of enzymatic pathways and protein-glycan interactions.

This compound and its derivatives are instrumental as reagents in the study of enzymes involved in glycan formation (glycosyltransferases) and degradation (glycoside hydrolases). The enzymatic synthesis of various glycosides often employs glycosidases, which can catalyze the formation of glycosidic bonds under specific conditions. For instance, β-glucosidases have been used for the enzymatic preparation of Benzyl β-D-glucopyranoside through a direct reaction between D-glucose or cellobiose (B7769950) and benzyl alcohol researchgate.net. This principle of enzymatic synthesis can be extended to the production of this compound, providing a green and highly selective alternative to chemical synthesis.

In the realm of glycan degradation, this compound can serve as a substrate to study the activity and specificity of xylosidases. The enzymatic hydrolysis of the glycosidic bond in such compounds releases xylose and benzyl alcohol, a reaction that can be monitored to determine enzyme kinetics and inhibition. This is crucial for understanding the metabolic pathways of complex carbohydrates and for the development of enzyme inhibitors.

Understanding the interactions between proteins and glycans is fundamental to deciphering many biological processes, from cell signaling to immune responses. This compound can be utilized as a molecular probe in these studies. Lectins, which are carbohydrate-binding proteins, exhibit specificities for particular sugar moieties. While direct studies using this compound as a probe are not extensively documented, the principle of using simple glycosides to probe lectin binding sites is well-established nih.gov.

For example, lectins are often characterized by their affinity for specific monosaccharides and their anomers (α or β) nih.gov. This compound can be used in competitive binding assays to determine the specificity of lectins and other carbohydrate-binding proteins for the xylose moiety. Such studies are critical for identifying proteins that recognize specific glycan structures and for understanding the molecular basis of this recognition. The development of engineered lectin fusions as glycan probes further highlights the importance of specific carbohydrate structures in these assays nih.gov.

The development of well-defined, simple substrates is essential for the detailed kinetic analysis of enzymes. This compound is an ideal candidate for a model substrate for α-xylosidases, a class of glycoside hydrolases that cleave terminal, non-reducing α-D-xylose residues from xylo-oligosaccharides.

The enzymatic synthesis of compounds like 2-(6-hydroxynaphthyl) β-D-xylopyranoside, a selective anti-proliferative agent, has been achieved using a recombinant β-xylosidase, demonstrating the utility of xylopyranosides as substrates in enzymatic reactions scispace.com. Similarly, this compound can be employed to characterize the activity of α-xylosidases, allowing for the determination of key kinetic parameters such as Km and kcat. These studies are fundamental to understanding the mechanism of these enzymes and for the design of specific inhibitors.

Therapeutic and Biomedical Potential

The structural features of this compound also lend themselves to therapeutic applications, from enhancing the efficacy of existing drugs to acting as a modulator in various disease models.